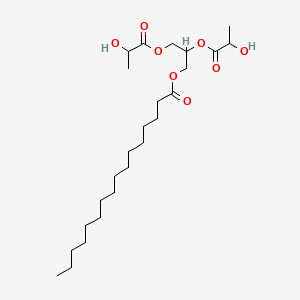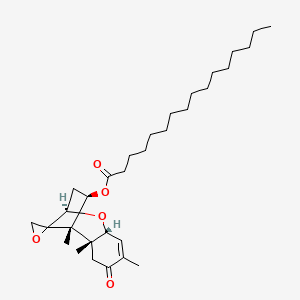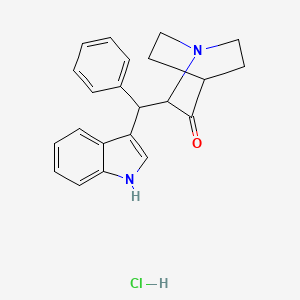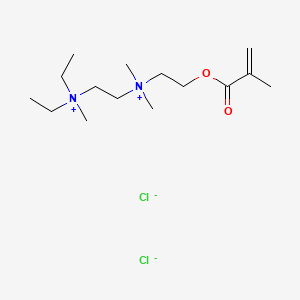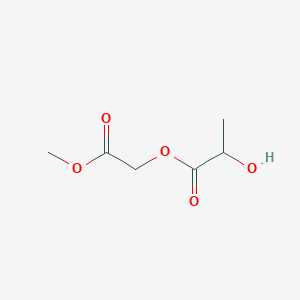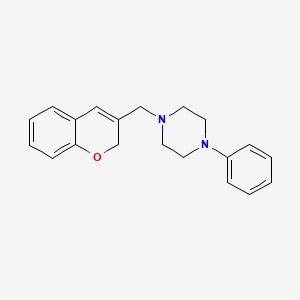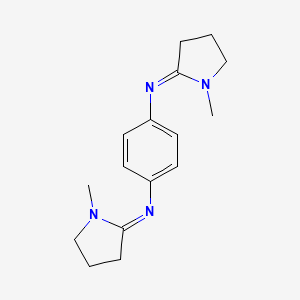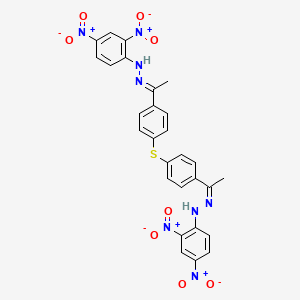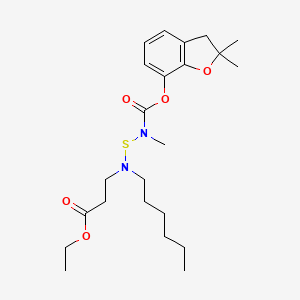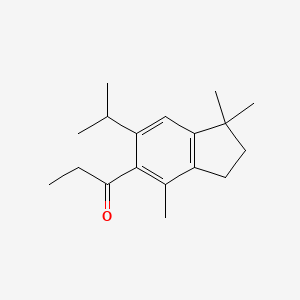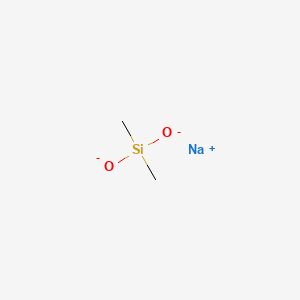
Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- typically involves the reaction of benzenamine with a suitable precursor of the 3,7-dimethyl-2,6-octadienylidene group. One common method is the condensation reaction between benzenamine and citral (3,7-dimethyl-2,6-octadienal) under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and advanced separation techniques can be employed to enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzenamine group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrobenzenamine, halogenated benzenamine, and sulfonated benzenamine derivatives.
Applications De Recherche Scientifique
Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other biomolecules. Its effects are mediated through the formation of covalent or non-covalent bonds with the target molecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, N,N-dimethyl-
- Benzenamine, 2,3-dimethyl-
- Benzenamine, N,N,3-trimethyl-
Uniqueness
Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- is unique due to the presence of the 3,7-dimethyl-2,6-octadienylidene group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzenamine derivatives and contributes to its specific reactivity and applications.
Propriétés
Numéro CAS |
72429-03-9 |
|---|---|
Formule moléculaire |
C16H21N |
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
(2E)-3,7-dimethyl-N-phenylocta-2,6-dien-1-imine |
InChI |
InChI=1S/C16H21N/c1-14(2)8-7-9-15(3)12-13-17-16-10-5-4-6-11-16/h4-6,8,10-13H,7,9H2,1-3H3/b15-12+,17-13? |
Clé InChI |
IBACNGYLSFSPQM-PZMOWSOHSA-N |
SMILES isomérique |
CC(=CCC/C(=C/C=NC1=CC=CC=C1)/C)C |
SMILES canonique |
CC(=CCCC(=CC=NC1=CC=CC=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



